Methyl 4-bromopyrimidin-2-ylcarbamate
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Overview
Description
Methyl 4-bromopyrimidin-2-ylcarbamate is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromopyrimidin-2-ylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-bromopyrimidine with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromopyrimidin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using specific reagents to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromopyrimidin-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-bromopyrimidin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromopyrimidine: A simpler analog without the carbamate group.
Methyl 2-bromopyrimidin-4-ylcarbamate: An isomer with different substitution positions.
Pyrimidine Derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness: Methyl 4-bromopyrimidin-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carbamate group make it a versatile intermediate for further chemical modifications and applications .
Properties
Molecular Formula |
C6H6BrN3O2 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl N-(4-bromopyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-8-3-2-4(7)9-5/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
RXKUCOFWLOGNRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=CC(=N1)Br |
Origin of Product |
United States |
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